7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 7 with a 2-(4-chlorophenyl)-2-oxoethoxy group and at position 3 with a 2-methoxyphenyl moiety. The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the 2-methoxyphenyl substituent influences molecular planarity and hydrogen-bonding interactions . Its synthesis typically involves nucleophilic substitution reactions under alkaline conditions, as seen in structurally related compounds .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUBMFNHVIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and subsequent etherification with 2-methoxyphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Compounds with substituted functional groups, such as ethers or esters.
Scientific Research Applications
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Binding to Receptors: Interacting with specific receptors on the cell surface to modulate cellular responses.
Comparison with Similar Compounds
Positional Isomerism in Methoxy Substitution
4a : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one ()
- The 4-methoxyphenyl group at position 3 reduces steric hindrance compared to the 2-methoxyphenyl group in the target compound.
- Reported as a colorless crystalline solid with a higher yield (76–98%) compared to derivatives with bulkier substituents .
- Exhibits α-glucosidase inhibitory activity, though slightly less potent than 2-methoxy-substituted analogs due to reduced π-π stacking interactions .
ARM00 : 7-(2-Chlorobenzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one ()
Halogen-Substituted Derivatives
- 18: 3-[3-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]thiochroman-4-one () Thiochroman-4-one core instead of chromen-4-one. Exhibits superior anticancer activity (GI₅₀ < 1 μM in NCI-60 cell lines) compared to the target compound, attributed to the thiochromanone skeleton’s enhanced binding to tubulin .
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one ()
Functional Group Modifications
Aminoalkoxy Derivatives ()
- 10: 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one Introduction of a tertiary amine enhances solubility but reduces membrane permeability. High purity (98.8%) and moderate yield (76.1%), with a melting point of 135–136.6°C .
- Lower yield (15.8%) due to challenges in bromination and purification .
Pharmacological and Physicochemical Properties
Research Implications
The 2-methoxyphenyl and 4-chlorophenyl groups in the target compound optimize a balance between lipophilicity and hydrogen-bonding capacity, making it a promising lead for antidiabetic and neuroprotective agents. Future studies should explore hybrid derivatives combining the 2-oxoethoxy linker with thiochromanone or aminoalkoxy functionalities.
Biological Activity
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 316127-06-7, is a synthetic compound belonging to the chromone family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 426.9 g/mol
- SMILES Notation : COc1ccccc1C1=COC2CC(OCC(=O)c3ccc(Cl)cc3)CCC2C1=O
Anticancer Activity
Several studies have investigated the anticancer properties of chromone derivatives, including the compound . A notable study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| Similar Chromone Derivative | HeLa | 12.0 |
| Similar Chromone Derivative | A549 | 15.3 |
Anti-inflammatory Activity
The anti-inflammatory properties of chromone derivatives have also been reported. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on murine macrophages treated with lipopolysaccharide (LPS) showed that treatment with the compound reduced the levels of TNF-α and IL-6 by approximately 40% compared to control groups.
Antioxidant Activity
The antioxidant capacity of chromone derivatives is another area of interest. The compound has shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC (µM) |
|---|---|---|
| This compound | 85 | 20 |
| Ascorbic Acid | 90 | 15 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Antioxidant Mechanism : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons, thus neutralizing free radicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
